Thiophene, 3-bromo-4-ethoxy-(9CI) Thiophene, 3-bromo-4-ethoxy-(9CI)
Brand Name: Vulcanchem
CAS No.:
VCID: VC18527011
InChI: InChI=1S/C6H7BrOS/c1-2-8-6-4-9-3-5(6)7/h3-4H,2H2,1H3
SMILES:
Molecular Formula: C6H7BrOS
Molecular Weight: 207.09 g/mol

Thiophene, 3-bromo-4-ethoxy-(9CI)

CAS No.:

Cat. No.: VC18527011

Molecular Formula: C6H7BrOS

Molecular Weight: 207.09 g/mol

* For research use only. Not for human or veterinary use.

Thiophene, 3-bromo-4-ethoxy-(9CI) -

Specification

Molecular Formula C6H7BrOS
Molecular Weight 207.09 g/mol
IUPAC Name 3-bromo-4-ethoxythiophene
Standard InChI InChI=1S/C6H7BrOS/c1-2-8-6-4-9-3-5(6)7/h3-4H,2H2,1H3
Standard InChI Key FFVWRPRFYKPFLA-UHFFFAOYSA-N
Canonical SMILES CCOC1=CSC=C1Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Thiophene, 3-bromo-4-ethoxy-(9CI) belongs to the class of monosubstituted thiophenes, characterized by a five-membered aromatic ring containing one sulfur atom. The bromine substituent at the 3-position and the ethoxy group at the 4-position create a steric and electronic environment that influences its reactivity. The IUPAC name, 3-bromo-4-ethoxythiophene, precisely reflects this substitution pattern.

Table 1: Key Identification Data

PropertyValue
CAS Number425426-86-4
Molecular FormulaC6H7BrOS\text{C}_6\text{H}_7\text{BrOS}
Molecular Weight207.09 g/mol
SMILESCCOC1=CSC=C1Br
InChI KeyFFVWRPRFYKPFLA-UHFFFAOYSA-N
PubChem CID18769976

The compound’s canonical SMILES string, CCOC1=CSC=C1Br, encodes its connectivity, while the InChIKey ensures unambiguous chemical structure representation in databases.

Electronic and Steric Features

The bromine atom, a strong electron-withdrawing group, reduces electron density at the 3-position, making it susceptible to nucleophilic aromatic substitution. Conversely, the ethoxy group at the 4-position donates electrons via resonance, stabilizing the ring and directing electrophilic attacks to specific positions. This duality enables selective functionalization, a trait exploited in synthetic chemistry .

Synthesis Methods

Halogenation of Thiophene Derivatives

The primary synthesis route involves halogenation of pre-functionalized thiophenes. For example, bromination of 4-ethoxythiophene using Nbromosuccinimide\text{N}- \text{bromosuccinimide} (NBS) in a polar aprotic solvent like dimethylformamide (DMF) yields the target compound. Reaction conditions—such as temperature (typically 0–25°C) and stoichiometry—are optimized to prevent over-bromination.

Applications in Organic Synthesis

Pharmaceutical Intermediates

Thiophene derivatives are pivotal in drug discovery due to their bioisosteric equivalence to benzene. The bromine atom in 3-bromo-4-ethoxythiophene serves as a handle for further functionalization, enabling the synthesis of kinase inhibitors or antimicrobial agents. For example, bromothiophenes are precursors to thrombin inhibitors, where the bromine is displaced by amine nucleophiles .

Materials Science

In organic electronics, thiophene derivatives enhance charge transport in conjugated polymers. The ethoxy group improves solubility in organic solvents, facilitating thin-film processing for organic field-effect transistors (OFETs). Bromine substituents enable polymerization via Yamamoto or Stille couplings, yielding regioregular polythiophenes with tailored bandgaps.

Research Findings and Reactivity Studies

Stability and Degradation

The compound is stable under ambient conditions but may degrade under strong acidic or basic conditions, leading to hydrolysis of the ethoxy group or debromination. Thermal stability data are absent in the literature, necessitating empirical determination for specific applications.

AspectProtocol
Personal ProtectionGloves, goggles, and lab coat; use in a fume hood
StorageCool (2–8°C), dry, inert atmosphere; away from oxidizers
DisposalIncinerate in a licensed facility; comply with local regulations

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